molecular formula C14H8N4O3S2 B11466938 5-[6-nitro-3-(1H-pyrrol-1-yl)-1-benzothiophen-2-yl]-1,3,4-oxadiazole-2-thiol

5-[6-nitro-3-(1H-pyrrol-1-yl)-1-benzothiophen-2-yl]-1,3,4-oxadiazole-2-thiol

Cat. No.: B11466938
M. Wt: 344.4 g/mol
InChI Key: SGGLKFULDWLAEX-UHFFFAOYSA-N
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Description

5-[6-nitro-3-(1H-pyrrol-1-yl)-1-benzothiophen-2-yl]-1,3,4-oxadiazole-2-thiol is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[6-nitro-3-(1H-pyrrol-1-yl)-1-benzothiophen-2-yl]-1,3,4-oxadiazole-2-thiol typically involves multiple steps, starting with the formation of the core heterocyclic structures. The pyrrole ring can be synthesized through the Paal–Knorr reaction, which involves the condensation of 3-aminobenzonitrile with 2,5-hexanedione . The benzothiophene and oxadiazole rings are then introduced through subsequent cyclization reactions under specific conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, ensuring high yields, and maintaining purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[6-nitro-3-(1H-pyrrol-1-yl)-1-benzothiophen-2-yl]-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

    Cyclization: The compound can undergo intramolecular cyclization to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and electrophiles for substitution reactions. The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups at the thiol position.

Scientific Research Applications

5-[6-nitro-3-(1H-pyrrol-1-yl)-1-benzothiophen-2-yl]-1,3,4-oxadiazole-2-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[6-nitro-3-(1H-pyrrol-1-yl)-1-benzothiophen-2-yl]-1,3,4-oxadiazole-2-thiol involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[6-nitro-3-(1H-pyrrol-1-yl)-1-benzothiophen-2-yl]-1,3,4-oxadiazole-2-thiol is unique due to its combination of multiple heterocyclic rings, which confer a wide range of biological activities and potential applications. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C14H8N4O3S2

Molecular Weight

344.4 g/mol

IUPAC Name

5-(6-nitro-3-pyrrol-1-yl-1-benzothiophen-2-yl)-3H-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C14H8N4O3S2/c19-18(20)8-3-4-9-10(7-8)23-12(13-15-16-14(22)21-13)11(9)17-5-1-2-6-17/h1-7H,(H,16,22)

InChI Key

SGGLKFULDWLAEX-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=C(SC3=C2C=CC(=C3)[N+](=O)[O-])C4=NNC(=S)O4

Origin of Product

United States

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